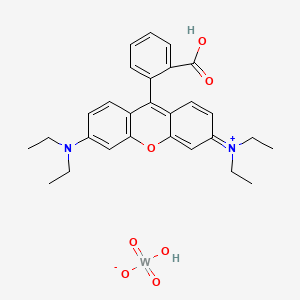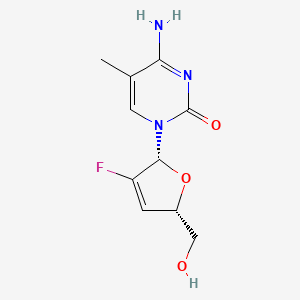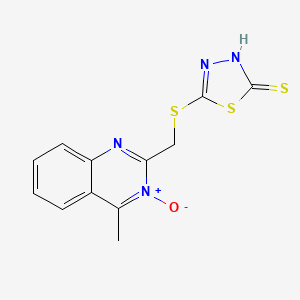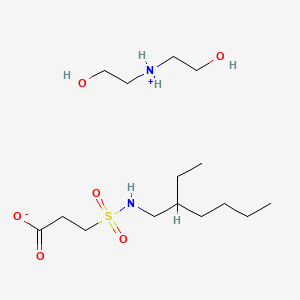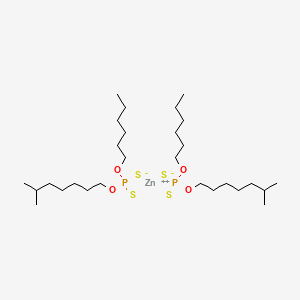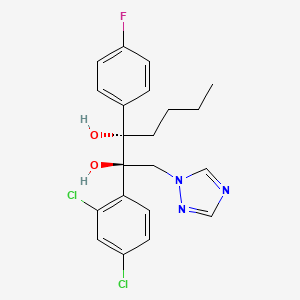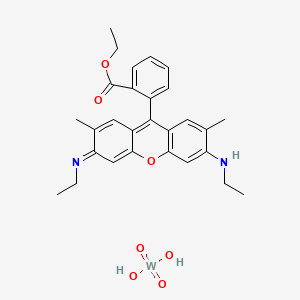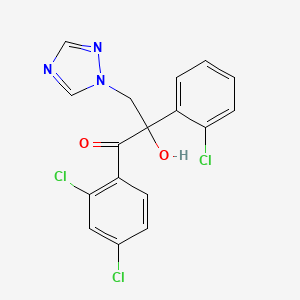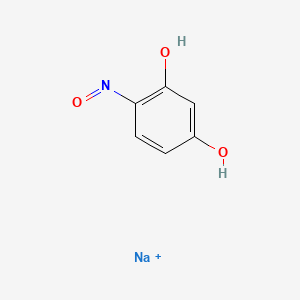
1,3-Benzenediol, 4-nitroso-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 4-nitroso-, monosodium salt, also known as 4-nitrosobenzene-1,3-diol monosodium salt, is a chemical compound with the molecular formula C₆H₅NNaO₃. It is a derivative of resorcinol, where a nitroso group is attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-nitroso-, monosodium salt typically involves the nitration of resorcinol (1,3-benzenediol) followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of nitric acid and a reducing agent such as sodium dithionite. The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
1,3-Benzenediol, 4-nitroso-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.
Major Products Formed
Oxidation: 1,3-Benzenediol, 4-nitro-, monosodium salt.
Reduction: 1,3-Benzenediol, 4-amino-, monosodium salt.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3-Benzenediol, 4-nitroso-, monosodium salt has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 1,3-Benzenediol, 4-nitroso-, monosodium salt involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites .
類似化合物との比較
1,3-Benzenediol, 4-nitroso-, monosodium salt can be compared with other similar compounds such as:
Resorcinol (1,3-benzenediol): Lacks the nitroso group, making it less reactive in certain redox reactions.
4-Nitroresorcinol (1,3-benzenediol, 4-nitro-): Contains a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
4-Aminoresorcinol (1,3-benzenediol, 4-amino-):
特性
CAS番号 |
5461-28-9 |
|---|---|
分子式 |
C6H5NNaO3+ |
分子量 |
162.10 g/mol |
IUPAC名 |
sodium;4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C6H5NO3.Na/c8-4-1-2-5(7-10)6(9)3-4;/h1-3,8-9H;/q;+1 |
InChIキー |
YLUQPYBVXPEPLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)N=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)


